molecular formula C8H12N2O2S B2370190 Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate CAS No. 72850-74-9

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2370190
CAS No.: 72850-74-9
M. Wt: 200.26
InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate, which is then alkylated with ethyl iodide to yield the target compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate and its derivatives have been investigated for their potential as anticancer agents. Several studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 Value (µM)Reference
This compound derivative AHepG2 (liver cancer)12.5
This compound derivative BMCF7 (breast cancer)10.0
This compound derivative CPC12 (neuroblastoma)15.0

Case Study:
In a study examining the synthesis of various thiazole derivatives, it was found that modifications to the ethyl group significantly influenced the anticancer activity of the compounds. Specifically, a derivative with an additional methyl group showed enhanced cytotoxicity against HepG2 cells compared to its parent structure .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Case Study:
A series of thiazole derivatives were tested against common pathogens, revealing that certain substitutions on the ethyl group improved their antibacterial efficacy. For instance, a compound with a phenyl substitution showed a significant reduction in MIC against Staphylococcus aureus compared to others .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines in vitro.

Key Findings:

  • The compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiourea and ethyl acetoacetate. The efficiency of these synthetic routes is crucial for producing derivatives with enhanced biological activities.

Synthesis Overview:

  • Reaction of thiourea with ethyl acetoacetate.
  • Cyclization to form the thiazole ring.
  • Subsequent functionalization to yield various derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit the activity of certain kinases or enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which enhance its reactivity and potential for further functionalization. The ethyl group at the 4-position also contributes to its distinct chemical and biological properties .

Biological Activity

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural diversity of thiazoles allows for various modifications that can enhance their pharmacological profiles.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, have significant antitumor properties. A study highlighted that compounds with a thiazole moiety exhibit cytotoxic effects against several cancer cell lines. For instance, the presence of an ethyl group at position 4 enhances the compound's activity against human glioblastoma and melanoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
This compoundU251 (glioblastoma)<10Induction of apoptosis
Ethyl 2-amino-4-methylthiazole-5-carboxylateWM793 (melanoma)<20Cell cycle arrest

Antiviral Activity

Thiazoles have also been explored for their antiviral properties. A study on phenylthiazole derivatives demonstrated their efficacy against flaviviruses, suggesting that structural modifications can lead to enhanced antiviral activity . The thiazole ring is believed to play a crucial role in inhibiting viral replication.

Table 2: Antiviral Activity of Thiazole Derivatives

CompoundVirus TestedEC50 (µM)Mechanism of Action
This compoundYellow Fever Virus25Inhibition of viral entry
Phenylthiazole derivativeDengue Virus15Interference with viral assembly

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Inhibition of Viral Replication : The compound interferes with the viral life cycle by blocking entry or assembly processes.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study evaluated the anticancer efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Antiviral Activity Against Flaviviruses

In vitro studies revealed that this compound exhibited potent antiviral activity against the yellow fever virus. The compound demonstrated an EC50 value significantly lower than that of standard antiviral treatments .

Properties

IUPAC Name

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGVNUVYDPUXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a refluxing solution of thiourea (2.6 g, 34.3 mmol) in absolute ethanol (30 mL) was slowly added at reflux ethyl 2-bromo-3-oxopentanoate (7.3 g, 32.7 mmol). The solution was stirred at reflux for 1.5 hours. After cooling to room temperature, the solution was poured in ice/water (150 mL). The mixture was neutralized with concentrated NH4OH. The solid material was recovered by filtration, washed with water (2×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (6.8 g, 94% yield). The product was used without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

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